molecular formula C5H7NS B2977475 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile CAS No. 1997221-02-9

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile

Cat. No.: B2977475
CAS No.: 1997221-02-9
M. Wt: 113.18
InChI Key: DSWKMRWPJFRGOC-UHFFFAOYSA-N
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Description

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C5H7NS. It is characterized by a cyclopropane ring substituted with a sulfanylmethyl group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with thiol and nitrile groups. One common method includes the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential to modulate biological activity through conformational restriction.

    Medicine: Explored in drug discovery for its unique physicochemical properties that enhance drug-likeness.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive thiol and nitrile groups. These functional groups enable the compound to interact with molecular targets, potentially modulating biological pathways and activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Mercaptomethyl)cyclopropane-1-carbonitrile
  • Cyclopropylmethyl thiol
  • Cyclopropylmethyl nitrile

Uniqueness

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile is unique due to the simultaneous presence of both thiol and nitrile groups on the cyclopropane ring. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

1-(sulfanylmethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-3-5(4-7)1-2-5/h7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWKMRWPJFRGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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